![molecular formula C10H10O5 B11718138 3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B11718138.png)
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid is an organic compound that features a furan ring substituted with a dioxolane ring and a propenoic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid typically involves the reaction of formylfurancarboxylates with excess ethylene glycol in the presence of p-toluene-sulfonic acid. This reaction forms (1,3-dioxolan-2-yl)furancarboxylates, which can then be further processed to yield the target compound .
Industrial Production Methods
化学反应分析
Types of Reactions
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The dioxolane ring can be reduced while preserving the furan ring.
Substitution: The propenoic acid group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of the dioxolane ring.
Substitution: Substitution reactions can be facilitated by using strong acids or bases as catalysts.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced forms of the dioxolane ring.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and other materials
作用机制
The mechanism of action of 3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid involves its interaction with various molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The dioxolane ring can also participate in binding interactions, contributing to the compound’s overall effect .
相似化合物的比较
Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: Similar structure but lacks the propenoic acid group.
2-(1,3-Dioxolan-2-yl)furan: Similar structure but lacks the propenoic acid group.
属性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC 名称 |
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c11-9(12)4-2-7-1-3-8(15-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) |
InChI 键 |
GZFQHYWZHYICQS-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=CC=C(O2)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


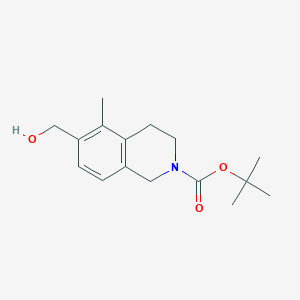

![N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)
![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)
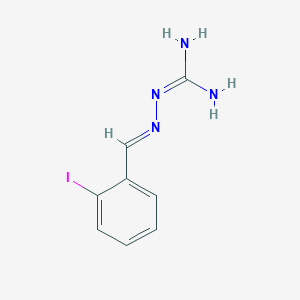
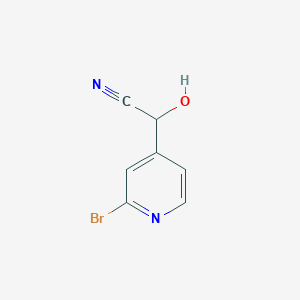
![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)
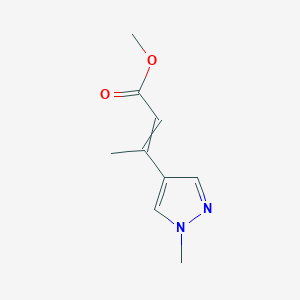
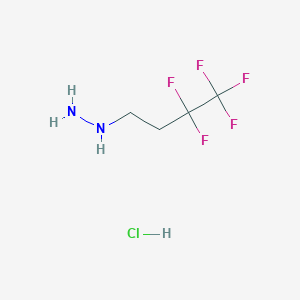
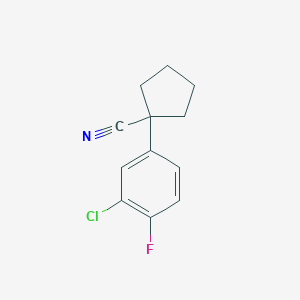
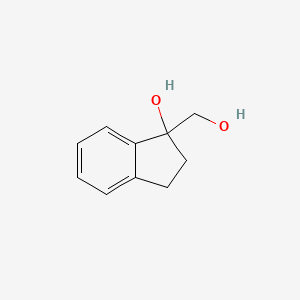
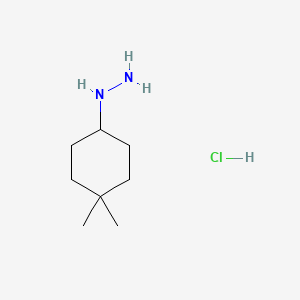
![4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol](/img/structure/B11718125.png)
![N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride](/img/structure/B11718130.png)
